![molecular formula C6H8ClN3S B3080928 咪唑并[2,1-b][1,3]噻唑-6-基甲胺盐酸盐 CAS No. 1093630-29-5](/img/structure/B3080928.png)

咪唑并[2,1-b][1,3]噻唑-6-基甲胺盐酸盐

描述

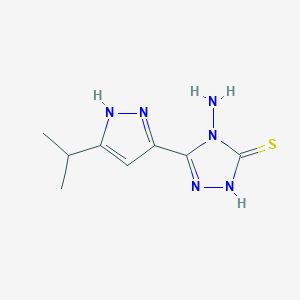

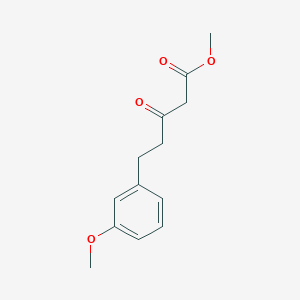

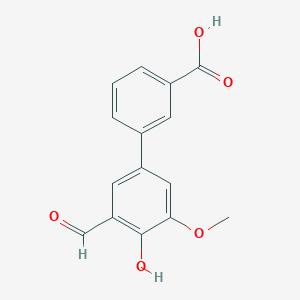

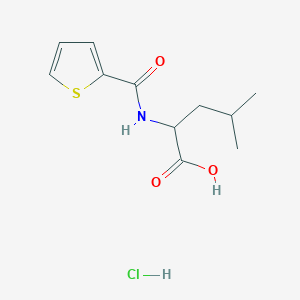

Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride is a chemical compound with the CAS Number: 1093630-29-5 . It has a molecular weight of 189.67 . The IUPAC name for this compound is imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7N3S.ClH/c7-3-5-4-9-1-2-10-6(9)8-5;/h1-2,4H,3,7H2;1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a solid . It has a molecular formula of C6H8ClN3S . The SMILES string for this compound is NCCC1=CN2C(SC=C2)=N1.Cl , which provides a simplified representation of the compound’s structure.科学研究应用

抗癌潜力

咪唑并[2,1-b][1,3]噻唑已显示出作为抗癌剂的潜力。Potikha 和 Brovarets (2020) 的一项研究描述了一种组装咪唑并[2,1-b][1,3]噻唑的新方法,展示了抑制肾癌细胞生长的适度能力。该化合物还对前列腺癌、结肠癌和白血病细胞系显示出作用 (Potikha & Brovarets, 2020)。同样,Andreani 等人(2005)报道了合成具有显着抗肿瘤活性的 3-(5-咪唑并[2,1-b]噻唑基亚甲基)-2-吲哚酮,特别有效地阻止结肠腺癌 HT-29 细胞有丝分裂 (Andreani 等,2005)。

抗炎特性

该化合物还显示出作为抗炎剂的希望。2022 年的一项研究描述了用 4-吡啶基氧基部分修饰的咪唑并[2,1-b][1,3]噻嗪的合成,在白鼠中使用角叉菜胶诱导的后爪水肿试验证明了其显着的抗炎活性 (对 4-吡啶基氧基修饰的咪唑并[2,1-b][1,3]噻嗪的研究,2022)。

潜在的昆虫控制剂

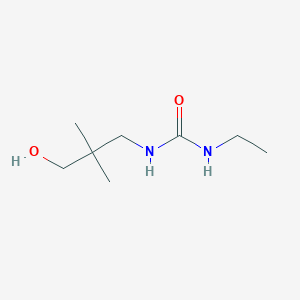

Andreani 等人(1989)描述的咪唑并[2,1-b]噻唑氨基甲酸酯和酰脲显示出作为昆虫控制剂的潜力。合成和反应条件影响产物的形成,表明在害虫管理中的应用 (Andreani 等,1989)。

对癌细胞系的细胞毒活性

Ding 等人(2012)合成了带有咪唑并[2,1-b]噻唑骨架的新型化合物,对包括 HepG2 和 MDA-MB-231 在内的人癌细胞系表现出细胞毒性,表明它们作为癌症治疗中抑制剂的潜力 (Ding 等,2012)。

调节免疫反应

Robert 等人(1995)的研究探讨了芳基基团位置对咪唑并[2,1-b]噻唑衍生物免疫刺激特性的影响,显示了人 T 淋巴细胞对 CD2 受体的调节。这表明在免疫治疗或作为免疫调节剂中的潜在应用 (Robert 等,1995)。

药物应用

Karimian (2009) 讨论了咪唑并[2,1-b]噻唑刺激内皮一氧化氮合酶表达的药理能力,表明它们在治疗各种疾病中的潜力 (Karimian, 2009)。

治疗多功能性

Shareef 等人(2019)全面综述了咪唑并[2,1-b]噻唑衍生物的药理活性,突出了它们在药物化学中的多功能性 (Shareef 等,2019)。

安全和危害

The compound is classified as an irritant . The hazard statements associated with it include H317, which indicates that it may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P272), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

作用机制

Target of Action

It is known that thiazole derivatives have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-hiv, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic, bacterial dna gyrase b inhibitor, antitumor and cytotoxic activity . Therefore, the compound might interact with a variety of targets depending on the specific biological activity.

Mode of Action

The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives , it can be inferred that the compound may interact with multiple biochemical pathways.

Result of Action

It has been reported that [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide derivatives exhibit growth inhibitory effects on a broad range of human cancer cell lines .

属性

IUPAC Name |

imidazo[2,1-b][1,3]thiazol-6-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S.ClH/c7-3-5-4-9-1-2-10-6(9)8-5;/h1-2,4H,3,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGRYRWUGAWZMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC(=CN21)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-methyl-, 1,1-dimethylethyl ester](/img/structure/B3080869.png)

![2-Methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide](/img/structure/B3080871.png)

![[1-(3-Methoxyphenyl)butyl]methylamine hydrochloride](/img/structure/B3080910.png)